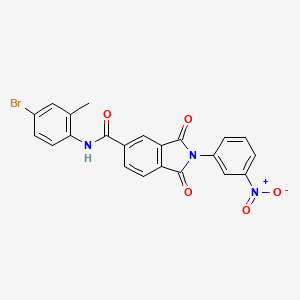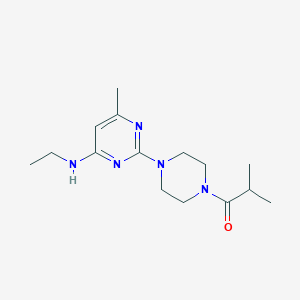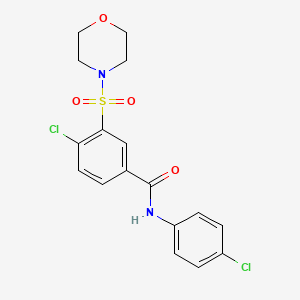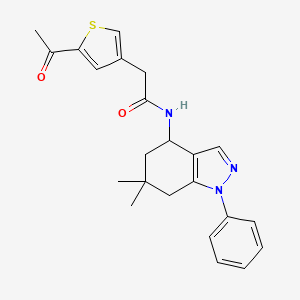![molecular formula C20H25BrN2O2 B5971074 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5971074.png)
4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol, also known as BKM120, is a small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) pathway. This pathway is involved in cell growth, survival, and metabolism, making it a promising target for cancer therapy.
Mecanismo De Acción
4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol inhibits the PI3K pathway by binding to the p110α subunit of PI3K, preventing its activation. This leads to a decrease in downstream signaling, including the activation of AKT and mTOR, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cell proliferation and migration, and can induce cell cycle arrest. 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol has several advantages for lab experiments, including its specificity for the PI3K pathway and its ability to enhance the effectiveness of other cancer therapies. However, 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol has limitations, such as its low solubility and bioavailability, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol could focus on improving its solubility and bioavailability, as well as identifying biomarkers that can predict response to therapy. 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol could also be studied in combination with other targeted therapies to enhance its effectiveness. Additionally, 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol could be studied in other diseases that involve the PI3K pathway, such as diabetes and cardiovascular disease.
In conclusion, 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol is a promising small molecule inhibitor that targets the PI3K pathway for cancer therapy. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol could lead to improved cancer therapies and new treatments for other diseases involving the PI3K pathway.
Métodos De Síntesis
4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol can be synthesized using a multi-step process that involves the reaction of 4-bromo-2-nitrophenol with 2-ethoxybenzylamine to form the corresponding amine. This amine is then reacted with 4-(2-chloroethyl)piperazine to form the final product, 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol.
Aplicaciones Científicas De Investigación
4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol has been extensively studied in preclinical and clinical trials for cancer therapy. It has shown promising results in inhibiting the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer. 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol has also been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.
Propiedades
IUPAC Name |
4-bromo-2-[[4-[(2-ethoxyphenyl)methyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O2/c1-2-25-20-6-4-3-5-16(20)14-22-9-11-23(12-10-22)15-17-13-18(21)7-8-19(17)24/h3-8,13,24H,2,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUJHFBEOZZKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-{[4-(2-ethoxybenzyl)piperazin-1-yl]methyl}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B5970991.png)

![1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5971014.png)
![2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid](/img/structure/B5971018.png)

![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B5971035.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B5971044.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5971058.png)
![(4-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5971069.png)
![5-(3,4-dichlorophenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5971084.png)
![3-(4-fluorophenyl)-7-(3-hydroxypropyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5971088.png)
